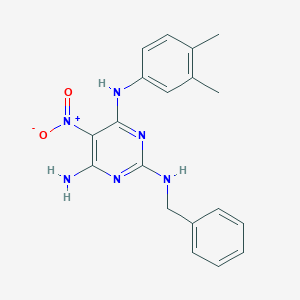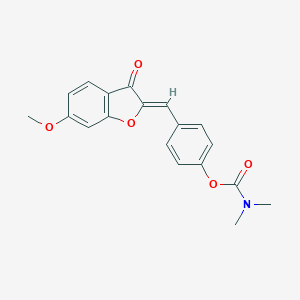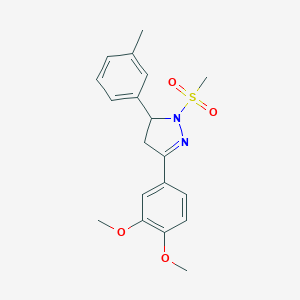
N~2~-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine is a complex organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely recognized for their significant role in biological systems, including DNA and RNA structures. This compound is characterized by its unique structure, which includes amino, nitro, and benzylamino groups attached to a pyrimidine ring, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of N2-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine involves multiple steps, typically starting with the preparation of the pyrimidine core. One common method involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines containing alkyl or aryl substituents at positions 2 and 6 . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N~2~-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the nitro group, potentially converting it to an amino group under specific conditions.
Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying the benzylamino group.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural similarity to nucleotides makes it useful in studying DNA and RNA interactions.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N2-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine involves its interaction with specific molecular targets. For instance, derivatives of pyrimidines have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can modulate various cellular pathways, leading to effects such as antiproliferative activity, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial properties.
Indole derivatives: These compounds exhibit a wide range of biological activities, including antiviral and anticancer properties.
The uniqueness of N2-benzyl-N~4~-(3,4-dimethylphenyl)-5-nitro-2,4,6-pyrimidinetriamine lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
575461-80-2 |
|---|---|
Molecular Formula |
C19H20N6O2 |
Molecular Weight |
364.4g/mol |
IUPAC Name |
2-N-benzyl-4-N-(3,4-dimethylphenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C19H20N6O2/c1-12-8-9-15(10-13(12)2)22-18-16(25(26)27)17(20)23-19(24-18)21-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H4,20,21,22,23,24) |
InChI Key |
UEHIOJRMEAAUAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-METHYLPHENYL)-2-[5-(3,4,5-TRIMETHOXYPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B357129.png)

![7-(3-Bromophenyl)-5-(3-methoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B357132.png)
![2-amino-7-hydroxy-8'-methoxy-4',4',6'-trimethyl-2'-oxo-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B357134.png)
![7-Chloro-2-(1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357138.png)
![7-Fluoro-1-(4-methoxyphenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357141.png)
![7-Chloro-1-(4-fluorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357142.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B357144.png)
![2-Methoxy-6-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B357146.png)


![2-amino-7-hydroxy-4',4',6',8',9'-pentamethyl-2'-oxo-5',6'-dihydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile](/img/structure/B357150.png)
![5-(benzenesulfonyl)-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B357151.png)
![7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B357152.png)
